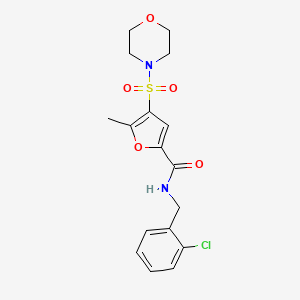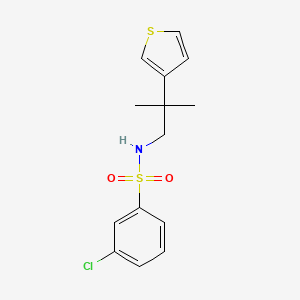
(4-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several structural components including a 4-Methylpiperidin-1-yl group, a pyrazin-2-yl group, and a 1,2,4-oxadiazol-5-yl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyrazine ring, and an oxadiazole ring. These structural features could influence its physical and chemical properties, as well as its potential biological activities .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its structural features. The nitrogen atoms in the pyrazine and oxadiazole rings, for example, could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could enhance its solubility in polar solvents .作用機序
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It can be inferred from related studies that these types of compounds might interact with the bacterial cells, leading to their inhibition or death .
Biochemical Pathways
Given its potential anti-tubercular activity, it can be hypothesized that it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its inhibition .
Result of Action
Based on related studies, it can be inferred that these types of compounds might exhibit significant activity against mycobacterium tuberculosis h37ra .
実験室実験の利点と制限
One advantage of using (4-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone in lab experiments is its ability to inhibit specific enzymes and pathways, making it a useful tool for studying various diseases and conditions. However, one limitation is that the compound may have off-target effects, making it difficult to interpret results.
将来の方向性
There are several future directions for research involving (4-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone. One direction is to further study its potential as an anti-cancer agent and its effects on different types of cancer cells. Another direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on optimizing the synthesis method and exploring the compound's potential for use in combination therapies.
In conclusion, this compound is a chemical compound with various biochemical and physiological effects that has been used in scientific research for its potential as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. The compound's mechanism of action is not fully understood, but it is believed to work by inhibiting specific enzymes and pathways in the body. While there are advantages to using this compound in lab experiments, there are also limitations that must be considered. Future research could focus on exploring the compound's potential for use in combination therapies and optimizing the synthesis method.
合成法
The synthesis of (4-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone involves the reaction of 4-methylpiperidine with pyrazin-2-ylhydrazinecarboxamide in the presence of acetic acid and acetic anhydride. The reaction mixture is then refluxed and purified using column chromatography to obtain the final product.
科学的研究の応用
(4-Methylpiperidin-1-yl)(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methanone has been used in various scientific research studies. It has been studied for its potential as an anti-cancer agent, as well as for its anti-inflammatory and anti-bacterial properties. This compound has also been used in studies related to Alzheimer's disease and Parkinson's disease.
Safety and Hazards
特性
IUPAC Name |
(4-methylpiperidin-1-yl)-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-9-2-6-18(7-3-9)13(19)12-16-11(17-20-12)10-8-14-4-5-15-10/h4-5,8-9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAJGKDNVYVGLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NC(=NO2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2910406.png)
![Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2910410.png)

![Tert-butyl N-methyl-N-[2-(methylsulfonimidoyl)ethyl]carbamate](/img/structure/B2910412.png)

![2-[4-(2-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2910418.png)

![2-[(4-Ethylbenzyl)sulfanyl]-5-(4-methoxyphenyl)-1,3,4-oxadiazole](/img/structure/B2910420.png)
![2-(2-(2,4-dimethylphenyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2910421.png)
![N,N-diethyl-2-((2-(3-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2910424.png)


![cyclopentyl(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2910428.png)
